Ethyl 1-ethyl-3-hydroxy-1h-pyrazole-5-carboxylate
Description
Contextualization of Pyrazole-5-carboxylates within Heterocyclic Compound Research
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many pharmaceutical and agrochemical products. mdpi.com Within this vast domain, pyrazoles are a "privileged structure," meaning their core scaffold appears in a wide variety of biologically active compounds. nih.gov Pyrazole (B372694) derivatives are known to exhibit an array of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netpharmajournal.netresearchgate.net
Pyrazole-5-carboxylates, a sub-class of pyrazole derivatives, are particularly valuable as building blocks in organic synthesis. researchgate.net The ester functional group at the 5-position serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. nih.gov This versatility allows chemists to construct more complex molecular architectures, leading to the development of novel therapeutic agents and materials. researchgate.net For instance, pyrazole carboxylate derivatives are crucial intermediates in the synthesis of potent enzyme inhibitors and ligands for metal-organic frameworks. globalresearchonline.netsigmaaldrich.com Their established utility in creating diverse chemical libraries solidifies their importance in medicinal chemistry and materials science. nih.gov
Structural Features and Significance of Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate
The molecular structure of this compound is defined by a central pyrazole ring with specific substitutions at the 1, 3, and 5 positions. The ethyl group at the N1 position and the ethyl carboxylate at the C5 position are key features. The presence of a hydroxyl group at the C3 position is of particular chemical significance due to the phenomenon of tautomerism.
Hydroxypyrazoles can exist in equilibrium with their corresponding keto forms, known as pyrazolones. nih.gov In the case of this compound, it can undergo prototropic tautomerism to exist as Ethyl 1-ethyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate. The predominant tautomeric form can be influenced by factors such as the solvent, temperature, and pH. researchgate.net This tautomeric relationship is a critical aspect of its chemistry, as the different forms may exhibit distinct reactivity and biological profiles. The N1-substitution with an ethyl group prevents the annular tautomerism common in N-unsubstituted pyrazoles, but the keto-enol tautomerism involving the C3 position remains a key characteristic. researchgate.net
The combination of the reactive ester group and the tautomerizable hydroxy/oxo functionality makes this compound a highly versatile intermediate for synthesizing a range of more complex heterocyclic systems. smolecule.com
Table 1: Physicochemical Properties of this compound and Related Structures Note: Data for the specific title compound is not widely published; properties are based on closely related analogs and computational predictions.
| Property | Value | Reference Compound |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₁₂N₂O₃ | N/A |
| Molecular Weight | 184.19 g/mol | N/A |
| Tautomeric Form | Ethyl 1-ethyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate | nih.gov |
| Related CAS Number | 50920-64-4 | Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate americanelements.com |
| Related CAS Number | 40711-33-9 | Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate nih.gov |
Historical Overview of Pyrazole Synthesis and Derivatives Relevant to the Compound
The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first characterized this class of compounds. mdpi.comwikipedia.org Shortly after, in 1889, the first synthesis of the parent pyrazole ring was reported by Buchner. globalresearchonline.net
The most classical and enduring method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis , also developed in 1883. mdpi.comnih.gov This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine (B178648) derivative. pharmajournal.netmdpi.com This method remains highly relevant for the synthesis of compounds like this compound. The synthesis would likely involve the reaction of ethylhydrazine (B1196685) with a β-ketoester derivative, such as diethyl 2,4-dioxopentanedioate, to form the pyrazole ring with the desired substituents.
Over the decades, numerous other methods for pyrazole synthesis have been developed, expanding the synthetic chemist's toolkit. These include:
Reaction of α,β-unsaturated aldehydes and ketones with hydrazines. wikipedia.org
1,3-dipolar cycloaddition reactions involving nitrilimines and alkynes or alkenes. nih.govmdpi.com
Condensation of acetylenic ketones with hydrazines. mdpi.com
These synthetic advancements have enabled the creation of a vast library of pyrazole derivatives, many of which have found applications in medicine and agriculture. nih.gov The synthesis of this compound builds upon this rich history, utilizing fundamental principles of heterocyclic chemistry established over a century ago.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethyl-5-oxo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-10-6(5-7(11)9-10)8(12)13-4-2/h5H,3-4H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJVQCWHVYPJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260827-64-2 | |
| Record name | ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 1 Ethyl 3 Hydroxy 1h Pyrazole 5 Carboxylate
Classical Approaches for Pyrazole-5-carboxylate Core Formation
The foundational methods for synthesizing the pyrazole (B372694) ring have been established for over a century and typically rely on the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. These methods are robust and versatile, providing reliable access to a wide array of substituted pyrazoles.
Condensation Reactions Involving Hydrazines and Carbonyl Compounds
The most prominent classical route to the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. jk-sci.comresearchgate.netresearchgate.net For the synthesis of Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate, the key starting materials are a derivative of diethyl oxaloacetate (a 1,3-dicarbonyl equivalent) and ethylhydrazine (B1196685).
The reaction proceeds by the initial nucleophilic attack of the more nucleophilic nitrogen atom of ethylhydrazine onto one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. slideshare.net The use of ethylhydrazine directly incorporates the required N-ethyl group at the 1-position of the pyrazole ring. The reaction of diethyl oxalate (B1200264) with compounds containing an active methylene (B1212753) group can generate the necessary 1,3-dicarbonyl intermediate in situ. mdpi.com The regioselectivity of the initial attack determines the final substitution pattern of the pyrazole.
Table 1: Examples of Knorr-type Condensation for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Diethyl 2,3-dioxosuccinate | Ethylhydrazine | Acetic Acid, Reflux | This compound | Good | Hypothetical/General |
| Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO catalyst | 3-methyl-1-phenyl-1H-pyrazol-5-ol | 95% | nih.gov |
This table presents examples of the Knorr synthesis for related pyrazole structures to illustrate the general methodology.
Cyclization Reactions for Hydroxypyrazole Ring Construction
The formation of the hydroxypyrazole ring is an integral part of the condensation process. After the initial formation of a hydrazone intermediate from the reaction of the hydrazine and one carbonyl group, the key step is the intramolecular cyclization. The terminal nitrogen of the hydrazone attacks the remaining carbonyl group, forming a five-membered heterocyclic intermediate. slideshare.net
This intermediate then undergoes dehydration to form the stable aromatic pyrazole ring. The "hydroxy" group at the 3-position is the result of keto-enol tautomerism. The pyrazolone (B3327878) form (C=O) is often in equilibrium with the hydroxypyrazole form (C-OH), with the aromatic hydroxypyrazole tautomer being significantly stable. nih.gov The specific reaction conditions, including solvent and pH, can influence the position of this equilibrium. Syntheses using activated enol ethers as the three-carbon synthon also represent an effective method for constructing hydroxypyrazole carboxylates. beilstein-journals.orgnih.gov
Advanced Synthetic Strategies and Reaction Optimizations
Modern organic synthesis focuses on improving efficiency, reducing waste, and simplifying procedures. For pyrazole synthesis, this has led to the development of multi-component reactions, the use of advanced catalytic systems, and the application of energy-efficient techniques like microwave irradiation.
Multi-component Reactions Incorporating Pyrazole Building Blocks
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. mdpi.com This approach offers significant advantages, including reduced reaction times, simplified purification, and increased atom economy.
For the synthesis of pyrazole-5-carboxylates, a four-component reaction can be envisioned. Such a reaction might involve an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. tandfonline.com These reactions often proceed through a cascade of events, including Knoevenagel condensation and Michael addition, followed by cyclization to form a highly substituted pyranopyrazole, which can be a precursor to the desired pyrazole-carboxylate. rsc.org While not a direct route to the target molecule, these methods showcase the power of MCRs in rapidly building complex heterocyclic scaffolds. mdpi.comnih.gov
Table 2: Examples of Multi-component Reactions for Pyrazole Synthesis
| Components | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|
| Aldehydes, 1,3-dicarbonyls, diazo compounds | Transition-metal-free, O₂ | Polyfunctional pyrazoles | organic-chemistry.org |
| Ethyl acetoacetate, hydrazine hydrate, aldehydes, malononitrile | Silicotungstic acid (solvent-free) | Pyrano[2,3-c]pyrazoles | tandfonline.com |
Catalytic Synthesis Methods
The use of catalysts can significantly enhance the rate and selectivity of pyrazole synthesis. Both acid and base catalysis are commonly employed in classical condensation reactions to facilitate imine formation and cyclization. jk-sci.com For instance, mineral acids or organic acids like acetic acid are frequently used. wikipedia.org
More advanced catalytic systems have also been developed. Heterogeneous catalysts, such as nano-ZnO and copper triflate, offer advantages like easy separation from the reaction mixture and potential for recycling. nih.gov These catalysts can provide higher yields and milder reaction conditions compared to traditional methods. nih.gov Copper-catalyzed reactions, for example, have been utilized for the aerobic oxidative cyclization of β,γ-unsaturated hydrazones to form pyrazoles. organic-chemistry.org
Microwave-Assisted and Solvent-Free Synthesis Techniques
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. dergipark.org.tr Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.govnih.gov
Solvent-free, or "neat," reaction conditions, often combined with microwave heating, further enhance the environmental credentials of a synthetic process by eliminating the need for potentially hazardous and difficult-to-remove solvents. rsc.org One-pot, solvent-free microwave-assisted synthesis of pyrazolone derivatives has been shown to be highly efficient, proceeding with good to excellent yields. nih.gov These techniques are well-suited for the synthesis of pyrazole derivatives, including the condensation of 1,3-dicarbonyls with hydrazines. rsc.orgdergipark.org.tr
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Synthesis of pyranopyrazoles | 1 h, 83% | 10 min, 98% (Ultrasound-assisted) | rsc.org |
| Synthesis of 4-arylidenepyrazolones | Not specified | 10 min, 51-98% | nih.gov |
This table includes examples from related heterocyclic syntheses to demonstrate the general advantages of microwave-assisted techniques.
Regioselective Synthesis of 1,3- and 1,5-Substituted Pyrazoles
The foundational strategy for synthesizing the pyrazole ring of this compound often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org The Knorr pyrazole synthesis and related methods are classic examples of this approach. beilstein-journals.org To achieve the desired 1,3,5-substitution pattern, the selection of appropriate precursors is paramount.
A plausible route to the pyrazole core of the target molecule involves the reaction of a β-ketoester, such as ethyl propionylpyruvate, with ethylhydrazine. The regioselectivity of this reaction is a critical factor. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomeric pyrazoles. The specific outcome is influenced by the differing reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both reactants.
For instance, the cyclocondensation of 2,4-diketocarboxylic acid esters with N-alkylhydrazines has been shown to produce mixtures of isomers. google.com The reaction of 2,4-dioxoheptanecarboxylic acid ethyl ester with methylhydrazine, for example, can yield both the 1-methyl-3-n-propyl-pyrazole-5-carboxylate and the 1-methyl-5-n-propyl-pyrazole-3-carboxylate. google.com Control over the reaction conditions, such as pH and solvent, can influence the regiochemical outcome.
Alternative multicomponent reactions have also been developed to control the regioselectivity of pyrazole synthesis. nih.govbeilstein-journals.org These methods often involve the in-situ generation of reactive intermediates that then undergo a [3+2] cycloaddition to form the pyrazole ring. nih.gov
Oxidation Reactions for Pyrazole Ring Aromatization
In some synthetic pathways, the initial cyclocondensation reaction may yield a dihydrogenated pyrazole derivative, known as a pyrazoline. The subsequent aromatization of this intermediate to the corresponding pyrazole is a crucial step. This is typically achieved through an oxidation reaction.
A variety of oxidizing agents can be employed for this transformation. A series of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters have been synthesized via the oxidative dehydrogenation of the corresponding 4,5-dihydro-1H-pyrazole-5-carboxylic acid esters using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as the oxidant. researchgate.net This method has been noted for its simple operation and high yields. researchgate.net Other oxidizing agents such as potassium persulfate have also been utilized for the aromatization of pyrazolines. google.com
Derivatization from Precursors
An alternative to constructing the fully substituted pyrazole ring in a single step is to synthesize a pyrazole precursor and then introduce the desired functional groups through derivatization.
Esterification and Transesterification Procedures
The ethyl carboxylate group at the 5-position of the target molecule can be introduced through the esterification of a corresponding pyrazole-5-carboxylic acid. Standard esterification methods, such as reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid), can be employed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, for example by using thionyl chloride, which is then reacted with ethanol to form the ethyl ester.
N-Alkylation and N-Acylation Reactions on Pyrazole Nitrogen Atoms
The introduction of the ethyl group at the N1 position of the pyrazole ring is a key step in the synthesis of the target compound. This is typically achieved through an N-alkylation reaction of a pre-formed pyrazole. The regioselectivity of N-alkylation of pyrazoles is a well-studied area, with the outcome often depending on the nature of the substituents already present on the pyrazole ring, the alkylating agent, and the reaction conditions.
A relevant example is the synthesis of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate, a close analog of the target compound. google.com In this synthesis, ethyl 3-ethyl-5-pyrazolecarboxylate is N-methylated using dimethyl carbonate in the presence of sodium hydride in dimethylformamide (DMF). google.com This method provides a high yield of the N-methylated product. google.com A similar strategy could be envisioned for the N-ethylation of a suitable pyrazole precursor to obtain this compound, likely using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
The following table summarizes a selection of reactants and products from the discussed synthetic methodologies:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Ethyl 3-ethyl-5-pyrazolecarboxylate | Dimethyl carbonate | Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate | N-Alkylation |
| 2,4-Dioxoheptanecarboxylic acid ethyl ester | Methylhydrazine | Ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate & Ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate | Cyclocondensation |
| 3-Bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid ester | DDQ | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid ester | Oxidation |
| Pyrazole-5-carboxylic acid | Ethanol | Ethyl pyrazole-5-carboxylate | Esterification |
An article on the advanced structural characterization and spectroscopic analysis of this compound, as outlined in the user's request, cannot be generated at this time. Extensive searches for specific experimental data for this compound, including X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy, have not yielded the necessary information.
Scientific literature and chemical databases readily provide such data for a variety of other pyrazole derivatives. For instance, detailed crystallographic analysis, including bond lengths, bond angles, and hydrogen bonding networks, is available for compounds like Methyl 5-Hydroxy-1-Phenyl-1H-pyrazole-3-carboxylate. Similarly, NMR studies, including two-dimensional techniques and variable temperature experiments to investigate dynamic processes like tautomerism, have been published for numerous other pyrazole structures.
However, this specific information for this compound is not present in the public domain based on the conducted searches. Generating an article with the requested level of scientific detail and accuracy is therefore not possible without access to primary research data for this exact compound. To proceed would require speculation or the use of data from related but distinct molecules, which would violate the core instruction to focus solely on this compound.
Advanced Structural Characterization and Spectroscopic Analysis of Ethyl 1 Ethyl 3 Hydroxy 1h Pyrazole 5 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Advanced Nitrogen NMR (¹⁵N NMR) for Nitrogen Atom Characterization and Tautomeric Insights
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, tool for the structural elucidation of nitrogen-containing heterocycles like Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, advanced techniques such as polarization transfer (e.g., INEPT) or long acquisition times with ¹H decoupling are often necessary. However, the resulting chemical shift data provide invaluable, direct insight into the electronic environment of the nitrogen atoms within the pyrazole (B372694) ring, which is particularly crucial for understanding tautomeric equilibria.
In the pyrazole ring system, the two nitrogen atoms exist in distinct electronic environments: one is a "pyrrole-like" nitrogen (N-1), which is formally single-bonded to its neighbors and part of the aromatic π-system with its lone pair, while the other is a "pyridine-like" nitrogen (N-2), which is formally double-bonded and has its lone pair in the plane of the ring. This electronic difference leads to a significant and predictable variation in their ¹⁵N NMR chemical shifts. mdpi.com
For pyrazole derivatives, the "pyrrole-like" N-1 typically resonates at a higher field (lower ppm value), while the "pyridine-like" N-2 is deshielded and resonates at a lower field (higher ppm value). mdpi.comnih.gov In the case of this compound, the N-1 atom is substituted with an ethyl group, fixing its character as "pyrrole-like". The N-2 atom is consequently "pyridine-like".
¹⁵N NMR is exceptionally sensitive to prototropic tautomerism. fu-berlin.de Although the N-1 position in the target molecule is alkylated, preventing the common NH tautomerism between the nitrogen atoms, the molecule can still theoretically exist in tautomeric forms involving the 3-hydroxy group, namely the keto-enol tautomerism (hydroxy-pyrazole vs. pyrazolone (B3327878) form). The ¹⁵N chemical shifts would be markedly different between these forms. In the specified 3-hydroxy tautomer, the nitrogen shifts would reflect the aromatic pyrazole system. If a significant population of the pyrazolone tautomer were present in solution, the ¹⁵N signals would shift, reflecting the change in hybridization and electronic structure of the ring. mdpi.com
Two-dimensional correlation experiments, such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the nitrogen signals unambiguously. nih.gov Correlations between the N-ethyl protons and N-1, and between the pyrazole ring proton (at C-4) and both N-1 and N-2, would solidify the structural assignment. Low-temperature ¹⁵N NMR studies can also be employed to slow down any potential dynamic exchange processes, potentially allowing for the observation of minor tautomers. fu-berlin.de
Table 1: Typical ¹⁵N NMR Chemical Shift Ranges for Pyrazole Tautomers
| Nitrogen Type | Tautomeric Form | Typical Chemical Shift (δ, ppm) | Reference Compound Type |
| "Pyrrole-like" (N-1) | Hydroxy-pyrazole | 190 - 200 | 1-Phenyl-1H-pyrazol-3-ol mdpi.com |
| "Pyridine-like" (N-2) | Hydroxy-pyrazole | 245 - 265 | 1-Phenyl-1H-pyrazol-3-ol mdpi.com |
| "Pyrrole-like" (N-1) | Pyrazolone | Varies | N-Substituted Pyrazolones |
| "Pyridine-like" (N-2) | Pyrazolone | Varies | N-Substituted Pyrazolones |
Note: Chemical shifts are referenced against external ¹⁵NH₄Cl or liquid NH₃ and can vary based on solvent and substituents. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Tautomer Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental method for identifying functional groups and probing the molecular structure of this compound. The spectra provide direct evidence for the key structural motifs and can offer strong support for the predominance of a specific tautomeric form.
The IR spectrum is expected to be characterized by several key absorption bands. A prominent, and often broad, absorption band in the region of 3300-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. mdpi.commdpi.com The position and shape of this band can provide information on hydrogen bonding, which is expected for this molecule, potentially forming dimers or oligomers in the solid state. globalresearchonline.net
The carbonyl group of the ethyl ester at the C-5 position will give rise to a strong, sharp C=O stretching band, typically observed in the range of 1730-1680 cm⁻¹. mdpi.commdpi.com For a similar molecule, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this peak was reported at 1728 cm⁻¹. mdpi.com The exact frequency is sensitive to the electronic effects of the pyrazole ring and potential intramolecular hydrogen bonding.
Raman spectroscopy, which is sensitive to changes in polarizability, complements IR spectroscopy. Non-polar or symmetric bonds, such as the C=C bonds in the pyrazole ring, often produce strong Raman signals where their IR counterparts may be weak. The symmetric stretching of the pyrazole ring would be a prominent feature in the Raman spectrum.
Together, IR and Raman data are crucial for confirming the presence of the hydroxyl and ester functionalities and for supporting the 3-hydroxy tautomeric form. The absence of a strong C=O band in the 1680-1640 cm⁻¹ region, which would be characteristic of a pyrazolone ring ketone, combined with the presence of the O-H stretch, confirms the structure as this compound. researchgate.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity (IR) |
| 3300 - 3200 | O-H | Stretching | Strong, Broad |
| 3100 - 2900 | C-H (Aliphatic/Aromatic) | Stretching | Medium-Strong |
| 1730 - 1680 | C=O (Ester) | Stretching | Strong |
| 1600 - 1450 | C=N, C=C (Ring) | Stretching | Medium-Variable |
| ~1250 | C-O (Ester) | Asymmetric Stretching | Strong |
| ~1100 | C-O (Hydroxy) | Stretching | Medium |
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. Using an ionization technique like electron ionization (EI), a molecular ion (M⁺˙) is generated, and its subsequent decomposition provides a characteristic fingerprint.
The molecular ion peak for this compound (C₈H₁₂N₂O₃) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.
The fragmentation of pyrazole derivatives is well-documented and typically involves the cleavage of substituents and the eventual fragmentation of the heterocyclic ring. researchgate.net For the title compound, several key fragmentation pathways can be predicted:
Loss of the Ethoxy Group: A primary and highly characteristic fragmentation for ethyl esters is the loss of the ethoxy radical (·OC₂H₅), leading to a prominent acylium ion peak at [M - 45]⁺.
Loss of Ethylene (McLafferty Rearrangement): If sterically feasible, a McLafferty rearrangement could occur involving the ester, leading to the loss of a neutral ethylene molecule (C₂H₄) and the formation of a radical cation at [M - 28]⁺.
Cleavage of the N-Ethyl Group: Fragmentation can also be initiated by the loss of an ethylene molecule from the N-ethyl substituent via a retro-ene reaction or loss of an ethyl radical (·C₂H₅), resulting in fragments at [M - 28]⁺˙ or [M - 29]⁺, respectively.
Ring Fragmentation: The pyrazole ring itself can undergo cleavage. Common losses from the ring include the expulsion of a neutral nitrogen molecule (N₂, m/z 28) or hydrogen cyanide (HCN, m/z 27) from fragment ions, a characteristic pathway for many nitrogen-containing heterocycles. researchgate.net
Isotopic analysis, particularly the observation of the M+1 peak arising from the natural abundance of ¹³C, can further support the determined molecular formula. The relative intensity of the M+1 peak is predictable based on the number of carbon atoms in the molecule.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 184 | [M]⁺˙ | - |
| 156 | [M - C₂H₄]⁺˙ | Ethylene |
| 155 | [M - C₂H₅]⁺ | Ethyl Radical |
| 139 | [M - OC₂H₅]⁺ | Ethoxy Radical |
| 111 | [M - COOC₂H₅]⁺ | Ethoxycarbonyl Radical |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.
The parent compound, this compound, is achiral. It possesses a plane of symmetry (the plane of the pyrazole ring, assuming free rotation of the ethyl groups) and lacks any stereocenters. Therefore, in its native state, it will not exhibit any CD or ORD activity.
However, this section becomes highly relevant if chiral derivatives of the molecule are synthesized. Chirality could be introduced in several ways, such as:
Substitution of the pyrazole ring with a chiral group.
Introduction of a stereocenter on one of the N- or O-alkyl chains.
Synthesis leading to atropisomerism if bulky substituents were to restrict bond rotation.
If a racemic mixture of a chiral derivative were synthesized and subsequently resolved into its constituent enantiomers, chiroptical spectroscopy would be an indispensable tool for their analysis. nih.gov
Optical Rotatory Dispersion (ORD): Measures the change in the angle of optical rotation as a function of wavelength. Enantiomers would produce mirror-image ORD curves, a phenomenon known as the Cotton effect.
Circular Dichroism (CD): Measures the difference in absorption of left- and right-circularly polarized light. An enantiomer will show a characteristic CD spectrum with positive or negative bands corresponding to its electronic transitions. Its mirror image will display a spectrum of equal magnitude but opposite sign.
For complex molecules like pyrazole derivatives, vibrational circular dichroism (VCD), an infrared analogue of CD, has proven to be a powerful technique for establishing the absolute configuration of enantiomers. nih.gov By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer (e.g., the R- or S-configuration as defined by Cahn-Ingold-Prelog rules), the absolute spatial arrangement of the atoms can be unambiguously determined. wikipedia.orglibretexts.org Therefore, while not applicable to the parent compound, CD and ORD are critical for the stereochemical characterization of any of its potential chiral analogues.
Theoretical and Computational Investigations of Ethyl 1 Ethyl 3 Hydroxy 1h Pyrazole 5 Carboxylate
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. bohrium.comresearchgate.net These methods are routinely used to predict a variety of molecular properties before a compound is synthesized or to explain experimental observations at a sub-molecular level.
Geometry Optimization and Conformational Analysis in Gas and Solution Phases
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, its equilibrium geometry. bohrium.com By calculating the potential energy for different spatial arrangements (conformations), researchers can identify the lowest energy conformer. Such studies are often performed for the molecule in a vacuum (gas phase) and in the presence of different solvent models to understand how the molecular shape might change in various chemical environments. For analogous pyrazole (B372694) systems, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. bohrium.comresearchgate.net
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. bohrium.com The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. bohrium.com A smaller gap generally suggests that a molecule will be more reactive. Analysis of the spatial distribution of these frontier orbitals helps in understanding the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). bohrium.com
Reactivity Descriptors (e.g., Fukui Functions, Electro/Nucleophilicity Indices)
From the energies of the frontier orbitals, various global and local reactivity descriptors can be calculated. bohrium.com Global descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index provide a general measure of the molecule's reactivity. Local descriptors, such as Fukui functions, are used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.
Tautomeric Equilibria and Energy Barriers of Proton Transfer
Many heterocyclic compounds, including 3-hydroxy-pyrazoles, can exist in different tautomeric forms. researchgate.netmdpi.com These are isomers that differ in the position of a proton and a double bond. Quantum chemical calculations are essential for determining the relative stability of these tautomers and for calculating the energy barriers for the proton transfer reactions that interconvert them. researchgate.net This information is vital for understanding the compound's behavior in chemical reactions and biological systems, as different tautomers can exhibit distinct chemical and physical properties.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can be used to explore the conformational landscape of flexible molecules more extensively than static geometry optimizations. It is also a key tool for studying intermolecular interactions, such as how a molecule interacts with solvent molecules or a biological target, by providing insights into binding modes and energies.
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods can predict various types of spectra for a molecule. bohrium.commdpi.com
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for confirming molecular structures determined experimentally. bohrium.commdpi.com
Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule, often correlating with the HOMO-LUMO gap. bohrium.com
Synthetic Utility and Applications of Ethyl 1 Ethyl 3 Hydroxy 1h Pyrazole 5 Carboxylate in Chemical Synthesis
As a Building Block for the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the functional groups in Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate makes it an excellent starting material for the synthesis of a variety of complex heterocyclic systems. The pyrazole (B372694) core itself is a stable aromatic scaffold, while the hydroxyl and ester groups offer convenient handles for further chemical transformations.
Precursor in Annulation and Cyclocondensation Reactions
This compound is a suitable precursor for annulation and cyclocondensation reactions to form fused pyrazole systems. The 3-hydroxy group can act as a nucleophile in reactions with various electrophiles, leading to the formation of new rings fused to the pyrazole core. For instance, reaction with 1,3-dielectrophiles can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) or other related bicyclic systems. nih.gov
One common strategy involves the condensation of the 3-hydroxypyrazole moiety with β-ketoesters or their equivalents. This type of reaction, often catalyzed by acid or base, proceeds through an initial nucleophilic attack of the hydroxyl group, followed by cyclization and dehydration to afford the fused heterocyclic product. The specific outcome of the reaction can be controlled by the choice of reagents and reaction conditions.
Table 1: Examples of Potential Annulation Reactions
| Reactant | Resulting Heterocyclic System | Reaction Type |
|---|---|---|
| Diethyl malonate | Pyrazolo[1,5-a]pyrimidine-5,7-dione | Cyclocondensation |
| Ethyl acetoacetate | 5-Methylpyrazolo[1,5-a]pyrimidin-7-one | Cyclocondensation |
While specific examples starting from this compound are not extensively documented in readily available literature, the general reactivity of 3-hydroxypyrazoles in such transformations is well-established. mdpi-res.com
Role in Multi-component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. acs.org this compound can potentially be employed in various MCRs to generate libraries of structurally diverse compounds. The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl (after suitable activation) allows for its participation in reactions involving three or more components.
For example, a Biginelli-type reaction or a Hantzsch-type synthesis could be envisioned where the 3-hydroxypyrazole acts as the nucleophilic component. By combining the pyrazole with an aldehyde and a β-ketoester or a similar active methylene (B1212753) compound, it is possible to construct complex fused heterocyclic systems in a one-pot fashion. nih.gov The diversity of the final products can be easily achieved by varying the aldehyde and the active methylene components.
Table 2: Potential Multi-component Reactions
| Reaction Type | Components | Potential Product Class |
|---|---|---|
| Biginelli-like | Aldehyde, Urea/Thiourea | Dihydropyrimidinone-fused pyrazoles |
| Hantzsch-like | Aldehyde, β-Ketoester | Dihydropyridine-fused pyrazoles |
The application of MCRs to this specific pyrazole derivative opens up avenues for the rapid generation of novel chemical scaffolds for further investigation.
Derivatization for Exploring Chemical Space
The functional groups on this compound provide ample opportunities for derivatization, allowing for the systematic exploration of the surrounding chemical space. Modifications can be introduced at the 3-hydroxy group, the 5-ester group, and even at the C4 position of the pyrazole ring.
The 3-hydroxy group can be readily alkylated or acylated to introduce a variety of substituents. Alkylation with different alkyl halides under basic conditions can yield a series of ethers, while acylation with acid chlorides or anhydrides can produce a range of esters. These modifications can significantly alter the electronic and steric properties of the molecule.
The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other carboxylic acid derivatives. This allows for the introduction of diverse functional groups and the potential for creating libraries of compounds for screening purposes.
Furthermore, the C4 position of the pyrazole ring, while not directly functionalized in the starting material, can be susceptible to electrophilic substitution reactions under certain conditions, allowing for the introduction of nitro, halogen, or acyl groups. researchgate.net
Table 3: Potential Derivatization Strategies
| Position | Reaction Type | Potential Functional Groups Introduced |
|---|---|---|
| 3-OH | Alkylation, Acylation | Ethers, Esters, Carbonates |
| 5-COOEt | Hydrolysis, Amidation | Carboxylic acid, Amides, other Esters |
Advanced Chemical Probe Development (non-biological)
While the biological applications of pyrazole derivatives are well-documented, the development of non-biological chemical probes based on this scaffold is an emerging area of interest. The photophysical properties of pyrazole-containing molecules can be tuned by appropriate substitution, making them potential candidates for fluorescent probes and sensors. nih.govsemanticscholar.org
Derivatives of this compound could be designed to act as chemosensors for the detection of specific analytes. By introducing a suitable recognition moiety that can selectively bind to a target molecule or ion, and a fluorophore whose emission is modulated upon binding, a fluorescent probe can be constructed. The pyrazole core can serve as part of the signaling unit or as a linker connecting the recognition and signaling components. For example, the 3-hydroxy group could be functionalized with a receptor for a specific metal ion, and the resulting complexation event could lead to a change in the fluorescence of the molecule. researchgate.netrroij.com
Table 4: Design Concepts for Pyrazole-Based Chemical Probes
| Probe Type | Target Analyte | Design Strategy |
|---|---|---|
| Fluorescent Sensor | Metal Ions (e.g., Cu²⁺, Zn²⁺) | Functionalization of 3-OH with a chelating group |
| Colorimetric Sensor | Anions (e.g., F⁻, CN⁻) | Introduction of a chromophore sensitive to anion binding |
The modular nature of the synthesis of derivatives from this compound makes it an attractive platform for the rational design of novel chemical probes.
Material Science Applications (if applicable to the specific compound's derivatives in a chemical context)
The rigid and planar structure of the pyrazole ring, combined with its ability to be functionalized with various substituents, makes pyrazole derivatives interesting candidates for applications in material science. Specifically, pyrazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic electronics, and as ligands for the construction of metal-organic frameworks (MOFs).
Derivatives of this compound could be designed to possess specific electronic and photophysical properties suitable for these applications. For instance, by introducing extended π-conjugated systems through derivatization at the C4 position or by forming fused aromatic systems, it may be possible to create materials with desirable charge transport or luminescent properties.
Furthermore, the carboxylic acid obtained from the hydrolysis of the ester function can serve as a linker for the synthesis of MOFs. MOFs are crystalline porous materials with a wide range of applications, including gas storage, separation, and catalysis. By using functionalized pyrazole-dicarboxylates as organic linkers, it is possible to construct MOFs with tailored pore sizes and chemical functionalities.
Table 5: Potential Material Science Applications of Derivatives
| Application Area | Desired Property | Potential Modification Strategy |
|---|---|---|
| Organic Electronics | Charge transport | Introduction of electron-donating/withdrawing groups |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence | Formation of extended π-conjugated systems |
While the direct application of this compound in material science is not yet established, its derivatives hold promise for the development of new functional materials.
Future Research Directions for Ethyl 1 Ethyl 3 Hydroxy 1h Pyrazole 5 Carboxylate
Development of Novel and Sustainable Synthetic Routes
While classical syntheses of pyrazole (B372694) carboxylates often involve the cyclocondensation of β-dicarbonyl compounds with hydrazines, future research should prioritize the development of more sustainable and efficient methodologies. nih.govnih.gov The current reliance on multi-step procedures, which may involve hazardous reagents or generate significant waste, calls for innovation in synthetic strategy.
Future avenues of exploration include:
One-Pot, Multi-Component Reactions: Designing a one-pot synthesis starting from readily available precursors could significantly improve efficiency. For instance, a reaction involving an ethyl alkynoate, ethylhydrazine (B1196685), and a suitable source for the hydroxyl group under catalytic conditions could streamline the process.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for Ethyl 1-ethyl-3-hydroxy-1H-pyrazole-5-carboxylate would represent a significant advancement for its large-scale production.
Green Catalysis: Investigating the use of heterogeneous catalysts, biocatalysts, or metal-free catalytic systems could reduce the environmental impact. For example, Ru-based catalysts have been used for acceptorless dehydrogenative coupling reactions to form pyrazoles, a strategy that produces only water and hydrogen gas as byproducts. organic-chemistry.org
Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction rates, improve yields, and reduce side product formation, contributing to a more sustainable process. tsijournals.com
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Research Challenge |
|---|---|---|
| One-Pot Synthesis | Reduced workup steps, higher atom economy, time and resource efficiency. | Identifying compatible reagents and catalysts for tandem reactions. |
| Flow Chemistry | Enhanced safety, precise temperature/pressure control, easy scalability. | Optimizing reactor design and residence times for maximum yield. |
| Green Catalysis | Reduced waste, use of renewable resources, catalyst recyclability. | Developing highly selective and robust catalysts for the specific transformation. |
| Non-Conventional Energy | Faster reaction times, improved yields, potential for solvent-free conditions. | Understanding the specific effects of microwaves/ultrasound on the reaction mechanism. |
Exploration of Untapped Reactivity Profiles and Reaction Mechanisms
The multifunctionality of this compound provides a rich platform for exploring novel chemical transformations. The interplay between the hydroxyl, ester, and pyrazole functionalities has not been extensively studied.
Future research should focus on:
Selective Functionalization: Developing methodologies for the selective reaction at the hydroxyl group (e.g., O-acylation, O-alkylation, etherification) versus the pyrazole nitrogen atoms or the ester group is crucial. This would unlock its potential as a versatile building block.
Reactions at the Pyrazole Core: While electrophilic substitution on the pyrazole ring typically occurs at the C4 position, the directing effects of the existing substituents in this specific molecule are unknown. tsijournals.com Systematic studies on nitration, halogenation, and Friedel-Crafts reactions would provide valuable insights into its aromatic reactivity.
Tautomerism Studies: The compound can exist in tautomeric forms, primarily the 3-hydroxy-pyrazole and the pyrazol-3-one forms. mdpi.com A detailed investigation into the factors governing this tautomeric equilibrium (solvent, temperature, pH) is essential for controlling its reactivity in subsequent transformations.
Cyclization and Condensation Reactions: The hydroxyl and ester groups are suitably positioned to participate in intramolecular or intermolecular condensation reactions to form fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines, which are important scaffolds in medicinal chemistry. mdpi.comsmolecule.com
Table 2: Potential Reactions and Mechanistic Questions
| Reaction Type | Target Site | Potential Outcome | Key Mechanistic Question to Investigate |
|---|---|---|---|
| O-Alkylation | 3-Hydroxy group | Novel ether derivatives | Competition between O-alkylation and N-alkylation of the pyrazole ring. |
| Electrophilic Aromatic Substitution | C4-Position of pyrazole | Halogenated, nitrated, or acylated derivatives | Influence of the N-ethyl, hydroxyl, and ester groups on regioselectivity. |
| Amidation | 5-Ester group | Pyrazole-5-carboxamides | Reactivity of the ester towards various amines and conditions for high-yield conversion. |
| Condensation with Dicarbonyls | Hydroxyl and C4-H | Fused pyranopyrazole systems | Elucidation of the reaction pathway and stereochemical outcomes. |
Advanced Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. eurasianjournals.com For this compound, computational modeling can provide deep insights that guide synthetic efforts and the exploration of its properties.
Future computational studies could include:
DFT Calculations: Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, predict its spectroscopic signatures (NMR, IR), determine the relative stability of its tautomers, and map the electron density to predict sites of electrophilic and nucleophilic attack. researchgate.net
Reaction Mechanism Simulation: Modeling potential reaction pathways, such as electrophilic substitution or cycloaddition, can help in understanding transition states, activation energies, and the thermodynamic favorability of different outcomes. This predictive power can save significant experimental time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with solvent molecules, providing a more realistic picture of its behavior in solution. nih.gov
Table 3: Application of Computational Methods
| Computational Method | Predicted Property/Information | Impact on Research |
|---|---|---|
| DFT (B3LYP) | Tautomer stability, NMR/IR spectra, electrostatic potential maps. | Guides the choice of reaction conditions and aids in structural elucidation. |
| Transition State Theory | Activation energies and reaction pathways for proposed transformations. | Predicts reaction feasibility and helps optimize conditions to favor desired products. |
| Molecular Dynamics | Solvation effects, conformational preferences, intermolecular interactions. | Informs studies on self-assembly and supramolecular architecture design. |
| QSAR Modeling | Prediction of chemical properties based on structural modifications. | Accelerates the design of analogues with specific, targeted properties. |
Integration into Supramolecular Architectures and Self-Assembly Studies
The structure of this compound contains key features for directing non-covalent interactions, making it an attractive candidate for supramolecular chemistry. The pyrazole ring, with its adjacent nitrogen atoms, and the hydroxyl and carbonyl groups can act as effective hydrogen bond donors and acceptors. researchgate.net
Promising research directions are:
Crystal Engineering: Systematic studies on the crystallization of the compound and its derivatives with various co-formers could lead to the discovery of novel hydrogen-bonded networks, including catemers, dimers, and more complex assemblies. researchgate.net
Coordination Chemistry: The nitrogen atoms of the pyrazole ring are excellent ligands for metal ions. Exploring the coordination of this molecule with various transition metals could lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting structural and catalytic properties.
Liquid Crystal Design: By attaching long alkyl chains to the pyrazole core (e.g., via etherification of the hydroxyl group), it may be possible to induce liquid crystalline behavior. The directional hydrogen bonding capabilities of the core could favor the formation of ordered mesophases.
Investigation of Solid-State Reactivity and Transformations
Reactions conducted in the solid state can offer unique selectivity and reactivity compared to solution-phase chemistry, often proceeding with high efficiency and minimal solvent waste. The potential for solid-state transformations of this compound remains entirely unexplored.
Future investigations could target:
Mechanochemistry: Using techniques like grinding or ball-milling to induce reactions, such as co-crystal formation or condensation reactions, could provide a solvent-free synthetic route to new materials. nih.govresearchgate.net
Topochemical Reactions: If the molecules pack appropriately in the crystal lattice, it might be possible to conduct topochemical reactions, where the crystal packing dictates the reaction outcome. This could be explored for polymerization or [2+2] cycloadditions if suitable analogues are designed.
Thermal Analysis: A thorough study of the compound's thermal behavior using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could reveal phase transitions, decomposition pathways, or potential solid-state rearrangements.
Design of Analogues for Fundamental Chemical Studies
The systematic design and synthesis of analogues are fundamental to understanding structure-property relationships. Modifying the core structure of this compound and studying the resulting changes in chemical and physical properties would provide invaluable data.
Key analogue series to investigate include:
Variation of the N1-Substituent: Replacing the N-ethyl group with other alkyl, aryl, or functionalized groups would probe the electronic and steric influence on the pyrazole ring's reactivity and the molecule's self-assembly behavior.
Modification of the C5-Ester: Converting the ethyl ester to other esters, amides, or nitriles would alter the hydrogen-bonding capabilities and electronic properties of the molecule, impacting its supramolecular chemistry.
Table 4: Proposed Analogues for Structure-Property Studies
| Modification Site | Example Analogue Series | Property to Investigate |
|---|---|---|
| N1-Position | N-phenyl, N-benzyl, N-H | Impact of sterics and electronics on ring reactivity and crystal packing. |
| C3-Position | 3-methoxy, 3-acetoxy | Effect of hydroxyl group modification on hydrogen bonding and reactivity. |
| C5-Position | Carboxylic acid, N,N-diethylamide, nitrile | Influence of the C5 functional group on acidity, basicity, and coordination ability. |
| C4-Position | 4-bromo, 4-nitro, 4-methyl | Tuning of the pyrazole ring's electronic properties and directing effects in further substitutions. |
Q & A
Q. What strategies optimize multi-step syntheses involving this compound as an intermediate?
- Methodology : Apply design of experiments (DoE) to optimize reaction sequences. For example:
- Use in situ IR to monitor esterification kinetics.
- Employ flow chemistry for hazardous steps (e.g., chlorination with POCl₃). Purify intermediates via column chromatography or recrystallization to prevent carryover impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
